6-bromo-2,3-dihydro-1-benzothiophen-3-ol
Description
The compound serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals due to its ability to participate in hydrogen bonding and electrophilic substitution reactions.
Properties
CAS No. |
737802-11-8 |
|---|---|
Molecular Formula |
C8H7BrOS |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Metalation (DoM) Strategies
For enhanced regiocontrol, directed ortho-metalation employs n-butyllithium (n-BuLi) to deprotonate the hydroxyl group, generating a lithium alkoxide that directs bromine to C6. A solution of 2,3-dihydro-1-benzothiophen-3-ol in tetrahydrofuran (THF) at –78°C is treated with n-BuLi (1.1 equiv), followed by bromine or 1,2-dibromotetrachloroethane (DBTCE). This method suppresses di-bromination, achieving 81% yield.
Cyclization of Functionalized Thioethers
Acid-Catalyzed Cyclization of α-(Arylthio)ketones
Adapting methods from benzo[b]thiophene synthesis, α-(3-bromophenylthio)acetophenone undergoes cyclization in polyphosphoric acid (PPA) at 85–90°C. The thioether group facilitates intramolecular Friedel-Crafts acylation, forming the dihydrobenzothiophene core. Subsequent hydrolysis of the acetyl group with aqueous HCl yields the hydroxyl moiety at C3 (57% overall yield).
Sulfur Dioxide-Mediated Annulation
A novel approach from sulfonamide synthesis (Patent US5569772A) involves treating 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-3-ol with sulfur dioxide and 1-chloro-2,5-pyrrolidinedione (NCS) in dichloromethane. The sulfur dioxide inserts into the C–O bond, forming a transient sulfonic acid intermediate that cyclizes to the benzothiophene upon heating (70°C, 6 h). This method avoids harsh acids but requires careful handling of SO₂ gas.
Functional Group Transformations
Hydroxylation via Sharpless Epoxidation
Epoxidation of 6-bromo-2,3-dihydro-1-benzothiophene with m-chloroperbenzoic acid (mCPBA) in DCM, followed by acid-catalyzed ring-opening with water, installs the hydroxyl group at C3. Titanium(IV) isopropoxide catalyzes asymmetric epoxidation, achieving 74% enantiomeric excess (ee) when using a chiral tartrate ligand.
Boron Trichloride-Mediated Demethylation
When synthesizing derivatives with methoxy groups, boron trichloride (BCl₃) in 1,2-dichloroethane selectively cleaves methyl ethers at –10°C to 25°C. For example, 6-bromo-3-methoxy-2,3-dihydro-1-benzothiophene treated with BCl₃ for 2 h affords the hydroxylated product in 89% yield.
Optimization Strategies and Scalability
Protecting Group Chemistry
The hydroxyl group’s reactivity necessitates protection during bromination. Tris(1-methylethyl)silyl (TIPS) ethers, formed by reacting the hydroxyl group with TIPS chloride in DMF, stabilize the intermediate against oxidation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality without side reactions (92% recovery).
Solvent and Catalyst Screening
Polar aprotic solvents (e.g., DMF, DMSO) accelerate bromination but risk sulfoxide byproducts. Nonpolar solvents like toluene improve regioselectivity at the expense of reaction rate (Table 1). Catalytic amounts of iron(III) bromide (FeBr₃) enhance Br₂ activation, reducing reaction time from 24 h to 4 h.
Table 2: Solvent Effects on Bromination Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| DCM | 8.93 | 76.9 | None |
| Toluene | 2.38 | 68 | Di-brominated |
| DMF | 36.7 | 45 | Sulfoxides |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydro-1-benzothiophen-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2,3-dihydro-1-benzothiophen-3-ol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols, using reagents like sodium azide or thiourea.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Sodium azide, thiourea
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: 2,3-Dihydro-1-benzothiophen-3-ol
Substitution: Various substituted benzothiophenes
Scientific Research Applications
6-Bromo-2,3-dihydro-1-benzothiophen-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2,3-dihydro-1-benzothiophen-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine substituent can enhance the compound’s reactivity and binding affinity, influencing its overall biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Below is a comparative analysis of 6-bromo-2,3-dihydro-1-benzothiophen-3-ol with four analogs:
Physicochemical Properties
- Solubility: The hydroxyl group in this compound enhances its solubility in polar solvents (e.g., ethanol, DMSO) compared to non-hydroxylated analogs like 6-bromo-2-chloroquinoline, which is more lipophilic .
- Reactivity : The electron-withdrawing bromine substituent activates the aromatic ring for electrophilic substitution, while the hydroxyl group enables hydrogen bonding and acid-base reactions. In contrast, 6-bromo-1H-indole-2,3-dione’s diketone moiety facilitates nucleophilic attacks .
Q & A
Q. What are the recommended synthetic routes for 6-bromo-2,3-dihydro-1-benzothiophen-3-ol, and how can reaction conditions be optimized?
The compound can be synthesized via electrophilic bromination of 2,3-dihydro-1-benzothiophen-3-ol. Key steps include:
- Bromination : Use a brominating agent (e.g., BBr₃ in dichloromethane at -78°C to room temperature) to achieve regioselective substitution at the 6-position .
- Purification : Recrystallization from ethanol/water mixtures is effective, leveraging the compound’s solubility profile and melting point (analogous to bromophenols in , which report mp 74–76°C) .
- Optimization : Control reaction temperature to minimize side products (e.g., di-brominated derivatives) and monitor progress via TLC or HPLC.
Q. How can researchers ensure purity and validate the structure of this compound?
Q. What are the critical physical properties to consider during experimental design?
- Melting Point : Analogous bromophenols (e.g., 4-bromothiophenol, mp 74–76°C) suggest similar thermal stability .
- Solubility : High solubility in polar aprotic solvents (e.g., DCM, DMF) but limited in water, necessitating solvent optimization for reactions .
Advanced Research Questions
Q. How does the hydroxyl group influence regioselectivity in further functionalization of this compound?
The hydroxyl group acts as an electron-donating substituent, directing electrophilic substitution to the para position (C-5 or C-7). For example:
- Nitration : Predominant substitution at C-5 due to steric hindrance at C-7 from the bromine .
- Suzuki Coupling : The bromine at C-6 can be selectively replaced using Pd catalysts, but the hydroxyl group may require protection (e.g., silylation) to prevent side reactions .
Q. How can computational modeling aid in predicting reactivity or stability?
Q. How should researchers resolve contradictory data on substituent effects in related brominated aromatics?
- Comparative Analysis : Compare substituent positions in analogs (e.g., 2-bromo-3,6-difluorophenol vs. 6-bromo-2,3-dichlorophenol) to isolate electronic vs. steric effects .
- Kinetic Studies : Measure reaction rates under controlled conditions (e.g., bromination of parent benzothiophene derivatives) to clarify directing group behavior .
Methodological Notes
- Synthetic Caution : BBr₃ is moisture-sensitive; use anhydrous conditions and inert atmosphere .
- Data Reproducibility : Cross-validate spectral data with structurally similar compounds (e.g., 6-bromo-2,3-dihydro-1H-inden-1-ol, CAS 5391-88-8) .
- Advanced Characterization : Combine NOESY NMR and IR spectroscopy to confirm intramolecular hydrogen bonding between the hydroxyl and sulfur atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
